

physicochemical properties of 3-Fluoro-5-methylphenylacetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-5-methylphenylacetic acid

Cat. No.: B1303433

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **3-Fluoro-5-methylphenylacetic Acid**

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Fluoro-5-methylphenylacetic acid**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. It includes a detailed summary of its properties, experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Properties

The physicochemical properties of **3-Fluoro-5-methylphenylacetic acid** are crucial for its handling, application, and in-process controls. A summary of these properties is presented in the table below.

Property	Value	Unit
Molecular Formula	C9H9FO2	
Molecular Weight	168.17	g/mol
Melting Point	88 - 92	°C
Boiling Point	294.6±25.0	°C
pKa	4.21±0.10	
LogP	2.15±0.32	
Density	1.239±0.06	g/cm ³
Refractive Index	1.519	
Flash Point	132.0±23.2	°C

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of **3-Fluoro-5-methylphenylacetic acid** are outlined below. These represent standard experimental procedures applicable to this class of organic compounds.

Determination of Melting Point

The melting point of **3-Fluoro-5-methylphenylacetic acid** can be determined using a digital melting point apparatus.

- Apparatus: Digital Melting Point Apparatus, Capillary tubes.
- Procedure:
 - A small, dry sample of **3-Fluoro-5-methylphenylacetic acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a steady rate of 1-2 °C per minute.

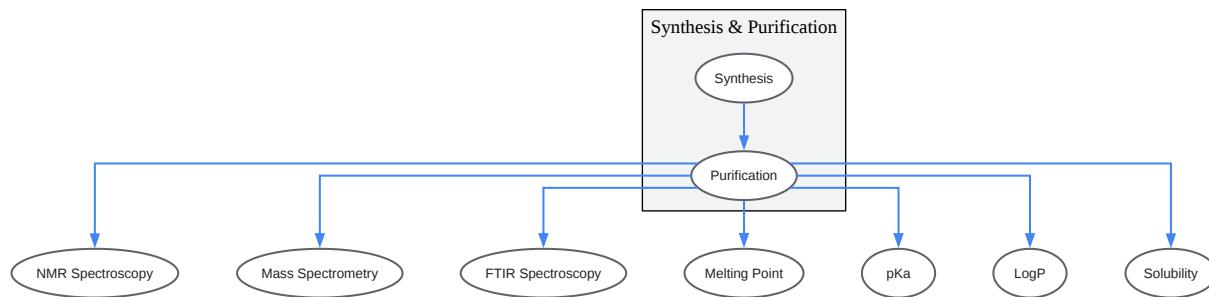
- The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Determination of pKa (Acid Dissociation Constant)

The pKa value can be determined by potentiometric titration.

- Apparatus: pH meter, Burette, Magnetic stirrer, Beaker.
- Reagents: **3-Fluoro-5-methylphenylacetic acid**, Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), Deionized water, pH calibration buffers.
- Procedure:
 - A known weight of **3-Fluoro-5-methylphenylacetic acid** is dissolved in a known volume of deionized water.
 - The pH meter is calibrated using standard buffers.
 - The solution of the acid is titrated with the standardized NaOH solution, recording the pH after each addition of titrant.
 - A titration curve (pH vs. volume of NaOH added) is plotted.
 - The pKa is determined from the pH at the half-equivalence point.

Determination of LogP (Octanol-Water Partition Coefficient)


The LogP value, a measure of lipophilicity, can be determined using the shake-flask method.

- Apparatus: Separatory funnel, UV-Vis Spectrophotometer or HPLC, Centrifuge.
- Reagents: **3-Fluoro-5-methylphenylacetic acid**, n-octanol, Deionized water.
- Procedure:

- n-octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- A known amount of **3-Fluoro-5-methylphenylacetic acid** is dissolved in the n-octanol phase.
- The n-octanol solution is mixed with a known volume of the water phase in a separatory funnel and shaken vigorously for a set period.
- The mixture is centrifuged to ensure complete phase separation.
- The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the physicochemical characterization of a new chemical entity like **3-Fluoro-5-methylphenylacetic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

- To cite this document: BenchChem. [physicochemical properties of 3-Fluoro-5-methylphenylacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1303433#physicochemical-properties-of-3-fluoro-5-methylphenylacetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com